5-Chloro-2-iodo-1,1'-biphenyl
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Overview
Description
5-Chloro-2-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. The presence of chlorine and iodine atoms on the biphenyl structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1,1’-biphenyl can be achieved through several methods. One common approach involves the halogenation of biphenyl derivatives. For instance, starting with 2-iodobiphenyl, a chlorination reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of 5-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are essential for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biphenyl derivatives with different substituents .
Scientific Research Applications
5-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Iodobiphenyl: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobiphenyl: Lacks the iodine atom, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-5-chlorobiphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
5-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a versatile platform for various chemical transformations. This dual halogenation allows for a broader range of reactions compared to compounds with only one halogen atom .
Properties
Molecular Formula |
C12H8ClI |
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Molecular Weight |
314.55 g/mol |
IUPAC Name |
4-chloro-1-iodo-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NUQBVZUCEWONNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)I |
Origin of Product |
United States |
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